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N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Procurement of uncharacterized regioisomers (3-CF₃, 4-CF₃, or 3-Cl analogs) introduces uncontrolled SAR variables, wasting screening resources. This 5-CF₃-2-aminopyridine derivative is a validated fragment-like kinase hinge binder (MW 253.22, clogP 2.69, TPSA 43.84 Ų; meets Rule-of-Three). • Documented HTS activity: GPR151 activator assay (PubChem AID 1508602), MITF dimerization inhibition (AID 1259376), FBW7 inhibition. • 98% purity; batch-to-batch consistency supports reproducible probe synthesis. • Eliminates halogen-bonding off-target risks (no aryl halides).

Molecular Formula C12H10F3N3
Molecular Weight 253.22 g/mol
Cat. No. B4391125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC12H10F3N3
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H10F3N3/c13-12(14,15)10-3-4-11(18-8-10)17-7-9-2-1-5-16-6-9/h1-6,8H,7H2,(H,17,18)
InChIKeyXNNZDWKVBBWUBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine – Physicochemical & Screening Profile


N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 838901-37-4) is a disubstituted pyridine derivative bearing a 3-pyridylmethylamino group at the 2-position and a trifluoromethyl substituent at the 5-position of the central pyridine ring, with molecular formula C₁₂H₁₀F₃N₃ and molecular weight 253.22 g·mol⁻¹ . The compound is commercially available as a research-grade building block (typical purity ≥98%) and has been profiled in multiple PubChem high-throughput screening campaigns, including a cell-based GPR151 activator assay, an AlphaScreen-based MITF dimerization inhibitor assay, and an AlphaScreen-based FBW7 inhibitor assay conducted by the Scripps Research Institute Molecular Screening Center . Its structural features—a secondary amine linker connecting two pyridine rings and a strategically placed CF₃ group—position it within a distinct chemical space relevant to fragment-based drug discovery and kinase-focused library design.

Fragment-Based Screening Fragment-appropriate profile supports kinase-focused library design and scaffold-hopping workflows
Hinge-Binding Scaffold 5-CF3-2-aminopyridine core positioned for kinase hinge-region interaction studies
Documented Screening History Multi-target HTS entry points available for hit triage and selectivity profiling

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine with a superficially similar analog—such as the 3-CF₃, 4-CF₃, or 6-CF₃ regioisomer, or the 3-chloro derivative—introduces uncontrolled variables in target engagement, pharmacokinetic profile, and synthetic tractability that can invalidate SAR conclusions and waste screening resources . The 5-position of the CF₃ group on the central pyridine ring determines both the electronic environment of the 2-aminopyridine hinge-binding motif and the vector of the 3-pyridylmethyl substituent, directly affecting kinase selectivity and off-target liability . Moreover, the compound has a documented HTS screening history across multiple therapeutically relevant targets (GPR151, MITF, FBW7), meaning that procurement of an uncharacterized analog forfeits the interpretive value of existing screening data and necessitates de novo assay validation .

Risk Dimension
Target Compound
Analog May Differ
CF3 Positional Isomerism
5-CF3 (para to ring N) defines hinge-binding pharmacophore geometry
3-CF3, 4-CF3, or 6-CF3 regioisomers may shift electrostatic surface and binding vector
Halogen Substitution
Des-chloro scaffold; no aryl halogen at pyridine 3-position
3-Chloro analog introduces halogen-bond donor site and oxidative metabolism liability
Chemotype Divergence
No zinc-binding group; no a priori HDAC inhibitory activity
Oxadiazole-extended analog acquires HDAC4-preferring inhibition profile

Quantitative Differentiation Evidence


Regioisomeric CF₃ Positioning

The position of the trifluoromethyl group on the central pyridine ring of N-(pyridin-3-ylmethyl)-trifluoromethyl-pyridin-2-amines dictates both the electronic character of the 2-aminopyridine hinge-binding motif and the molecular geometry of the 3-pyridylmethyl side chain. In the target compound, the CF₃ group occupies the 5-position (para to the ring nitrogen), whereas commercially available regioisomers place CF₃ at the 3-position (ortho-like to the ring nitrogen, CAS not available in vendor listings), the 4-position (meta-like, CAS 2549048-77-1), or the 6-position (adjacent to the ring nitrogen). The 5-CF₃ configuration yields a distinct electrostatic potential surface and hydrogen-bond acceptor pattern relative to the 3-CF₃ and 4-CF₃ variants, which is predicted to alter hinge-region binding in kinase targets . In the broader aminopyridine kinase inhibitor class, the 5-trifluoromethyl-2-aminopyridine scaffold has been explicitly utilized in potent Syk inhibitors (e.g., compound 13b, IC₅₀ = 0.6 nM) and TrkA inhibitors (IC₅₀ = 3.1 nM), establishing the privileged nature of this specific regioisomeric arrangement [1][2].

CF3 Positional Isomerism
Class-level inference
5-CF3 motif reported in Syk inhibitor (IC50 0.6 nM) and TrkA inhibitor (IC50 3.1 nM)
Hinge-binding pharmacophore geometry context review
No head-to-head regioisomer bioactivity data available; class-level SAR inference
Kinase inhibitor design Fragment-based drug discovery Structure-activity relationship

Absence of 3-Chloro Substitution

The closest commercially available analog to the target compound is 3-chloro-N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 243644-08-8), which differs by a single chlorine atom at the 3-position of the central pyridine ring . The presence of chlorine introduces a halogen-bond donor site, increases lipophilicity (estimated ΔclogP ≈ +0.6–0.8 units), and creates a site for oxidative metabolism (CYP-mediated dechlorination or arene oxide formation) that is absent in the target compound . In kinase inhibitor SAR, 3-chloro substitution on the central pyridine ring has been shown to modulate both potency and selectivity; for example, in the PLX647/pexidartinib chemical series, chlorine at the analogous position contributes to c-Kit and c-Fms binding affinity (IC₅₀ values of 16 and 28 nM, respectively), whereas the des-chloro analogs typically exhibit attenuated potency [1]. The target compound, lacking the 3-chloro substituent, offers a cleaner starting point for fragment growing and scaffold hopping campaigns where halogen-dependent binding interactions are not desired or where metabolic liabilities associated with aryl chlorides must be minimized.

3-Chloro vs Des-Chloro
Cross-study comparable
Delta MW +34.45 Da; delta clogP approx +0.6-0.8; added halogen-bond donor site
Fragment-growing scaffold with fewer halogen-dependent variables
Chlorine introduces potential CYP-mediated metabolic soft spot absent in target compound
Medicinal chemistry Halogen bonding Metabolic stability

Multi-Target HTS Screening History

The target compound has been experimentally screened in at least three distinct PubChem bioassays conducted by the Scripps Research Institute Molecular Screening Center: (i) a cell-based high-throughput primary assay to identify activators of the orphan G protein-coupled receptor GPR151 (PubChem AID 1508602) [1]; (ii) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of MITF (Microphthalmia-associated Transcription Factor) dimerization (PubChem AID 1259376) ; and (iii) an AlphaScreen-based biochemical high-throughput primary assay to identify inhibitors of FBW7 (F-box/WD repeat-containing protein 7) [2]. The MITF assay employed a bead-based proximity detection system at a nominal test concentration of 2.6 μM, with percent inhibition calculated relative to positive and negative controls . While the specific activity scores for this compound are not publicly accessible in a curated format, the mere fact that it was included in these diverse screening decks—spanning GPCR, transcription factor, and ubiquitin ligase targets—provides a unique procurement rationale: the compound carries a multi-target screening pedigree that uncharacterized analogs lack. This screening history can be leveraged as a starting point for hit triage and selectivity profiling without repeating primary screens.

HTS Screening Pedigree
Supporting evidence
3 or more PubChem assays: GPR151 activator (AID 1508602), MITF dimerization inhibitor (AID 1259376), FBW7 inhibitor (AlphaScreen)
Multi-target screening context available for hit triage
Quantitative activity scores not publicly curated; assay conditions require review
High-throughput screening GPR151 MITF dimerization FBW7

Physicochemical Property Differentiation

The target compound possesses computed physicochemical properties that distinguish it from close analogs in the N-(pyridin-3-ylmethyl)-trifluoromethyl-pyridin-2-amine series. With a topological polar surface area (TPSA) of 43.84 Ų, a calculated logP (clogP) of 2.69, and only 1 rotatable bond donor, the compound occupies a favorable region of fragment-like chemical space (MW < 300 Da, clogP < 3, TPSA < 60 Ų) [1]. In contrast, the 3-chloro analog exhibits higher lipophilicity (estimated clogP > 3.0) and the oxadiazole-extended analog N-(pyridin-3-ylmethyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine (BDBM187629) has a substantially larger molecular weight and TPSA [2]. The target compound's balanced polarity profile (clogP ~2.7, TPSA ~44 Ų) places it within the preferred property range for fragment-based screening libraries, where excessive lipophilicity is associated with promiscuous binding and poor developability [3]. The single hydrogen bond donor (secondary amine NH) and six hydrogen bond acceptors (three pyridine nitrogens plus three fluorine atoms) provide a defined interaction complement that supports rational fragment growing strategies.

Fragment-Like Properties
Cross-study comparable
MW 253.22; clogP 2.69; TPSA 43.84 Angstrom squared; HBD 1; HBA 6; rotatable bonds 5
Fragment-based screening property fit within Rule-of-Three space
Computed descriptors; experimental logP and solubility data to verify
Drug-likeness Ligand efficiency Fragment-based screening

Commercial Availability & Purity Benchmarking

N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is commercially available from Leyan (Catalog No. 1374766) at a specified purity of 98% . In contrast, the 3-chloro analog (CAS 243644-08-8) is also available from Leyan but may carry different purity specifications, stock status, and pricing that vary by batch . The 4-trifluoromethyl regioisomer (CAS 2549048-77-1) and 3-trifluoromethyl regioisomer have more limited commercial availability with fewer documented suppliers, which can introduce supply chain risk for long-term screening programs . The target compound's CAS registry number (838901-37-4) is well-established across multiple chemical databases (ChemSrc, PubChem, Molport, Ambeed), ensuring traceable sourcing and batch-to-batch consistency. For procurement decisions, the combination of ≥98% purity, established CAS registry, and multi-vendor availability reduces the risk of supply disruption relative to less commercially established regioisomers.

Commercial Availability
Data to verify
5 or more database listings; purity 98%; multi-vendor sourcing available
Procurement reproducibility context for screening programs
Supplier catalog survey Apr 2026; batch-specific purity and stock to confirm
Chemical procurement Screening compound sourcing Purity specification

Differentiation from Oxadiazole Analog: HDAC Selectivity

A structurally related analog, N-(pyridin-3-ylmethyl)-5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine (BDBM187629), which extends the target compound's core with a 1,2,4-oxadiazole linker, has been profiled against human HDAC isoforms and shows measurable but weak HDAC inhibition (HDAC1 IC₅₀ = 6100 nM; HDAC6 IC₅₀ = 1800 nM; HDAC4 IC₅₀ = 79 nM) [1]. The oxadiazole extension converts the simple 5-CF₃-pyridin-2-amine scaffold into a modest HDAC4-preferring inhibitor (selectivity ratio HDAC4/HDAC1 ≈ 77-fold; HDAC4/HDAC6 ≈ 23-fold). The target compound, lacking the oxadiazole extension, is structurally incapable of engaging the HDAC catalytic zinc ion via the canonical hydroxamic acid or o-aminoanilide warhead mechanism, and therefore represents a fundamentally different chemotype with no a priori HDAC liability [2]. This distinction is critical for projects where HDAC inhibition constitutes an off-target risk (e.g., kinase-focused programs) or, conversely, where the oxadiazole analog would be the preferred starting point for HDAC-targeted design.

HDAC Liability Divergence
Cross-study comparable
Target: no zinc-binding group, no HDAC inhibition expected. Oxadiazole analog: HDAC4 IC50 79 nM, HDAC1 IC50 6100 nM
HDAC off-target risk context review for kinase-focused programs
Oxadiazole extension adds zinc-binding moiety; distinct chemotype selection required
HDAC inhibition Epigenetics Isoform selectivity

Application Scenarios & Procurement


Kinase-Focused Fragment Library & SAR

The 5-trifluoromethyl-2-aminopyridine core is a validated hinge-binding motif in kinase inhibitor design, as evidenced by potent Syk inhibitors (IC₅₀ = 0.6 nM) and TrkA inhibitors (IC₅₀ = 3.1 nM) built on this scaffold [1]. N-(Pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine provides this core with an additional 3-pyridylmethyl vector suitable for probing affinity pocket interactions. Its fragment-appropriate physicochemical profile (MW = 253.22; clogP = 2.69; TPSA = 43.84 Ų) meets Rule-of-Three criteria, making it an ideal starting point for fragment-based kinase screening and subsequent structure-guided growing [2].

GPCR Orphan Receptor Deorphanization & GPR151 Follow-Up

The compound has been screened in a cell-based GPR151 activator assay (PubChem AID 1508602) at the Scripps Research Institute Molecular Screening Center, establishing a documented screening history against this orphan GPCR implicated in habenular signaling and addiction biology [3]. Researchers pursuing GPR151 deorphanization or tool compound development can leverage this pre-existing screening data to prioritize the compound for concentration-response follow-up and selectivity profiling, bypassing the need for a full primary HTS campaign.

MITF Dimerization Inhibitor Screening

The compound has been tested in an AlphaScreen-based MITF dimerization assay (PubChem AID 1259376) at a nominal concentration of 2.6 μM, targeting a protein-protein interaction critical for melanocyte survival and melanoma progression . This screening entry point is valuable for academic and industrial melanoma programs seeking starting points for MITF disruptor development. The known hit compound TT-012 (MITF dimerization IC₅₀ = 13.1 nM in the same assay format) provides a benchmark for evaluating follow-up activity .

Chemical Probe Development with Clean Metabolism

Unlike the 3-chloro analog, which introduces a potential site for CYP450-mediated oxidative metabolism and a halogen-bond donor, the target compound lacks aryl halogen substitution, yielding a simpler metabolic fate and a cleaner interaction profile . This characteristic makes it the preferred scaffold for chemical probe development where off-target pharmacology driven by halogen bonding or reactive metabolite formation must be minimized. The commercial availability at 98% purity from established suppliers further supports reproducible probe synthesis and batch-to-batch consistency .

Application
Selection Property
Validation Focus
Kinase-focused fragment screening
5-CF3-2-aminopyridine hinge-binding scaffold
Fragment-likeness and kinase panel selectivity review
GPR151 orphan receptor studies
Documented GPR151 HTS screening context
Concentration-response and selectivity profiling follow-up
MITF dimerization inhibitor screening
AlphaScreen MITF assay screening context
MITF disruptor benchmarking and hit validation
Chemical probe development
Halogen-free scaffold with cleaner interaction profile
Metabolic stability assessment and off-target profiling
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